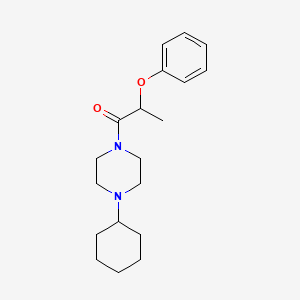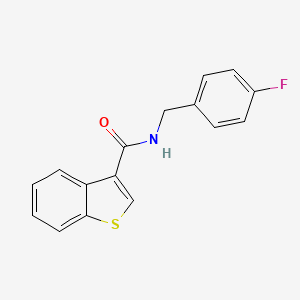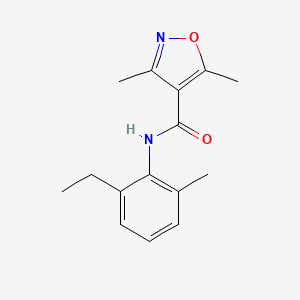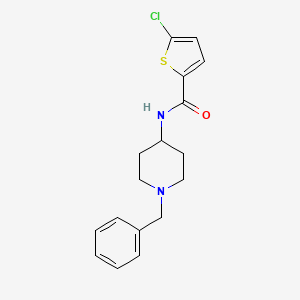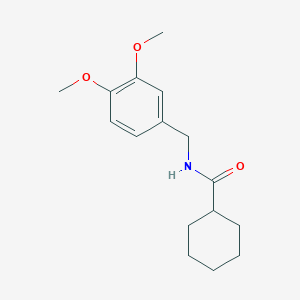
N-(3,4-dimethoxybenzyl)cyclohexanecarboxamide
Vue d'ensemble
Description
N-(3,4-dimethoxybenzyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C16H23NO3 and its molecular weight is 277.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 277.16779360 g/mol and the complexity rating of the compound is 302. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The compound N-[(3,4-dimethoxyphenyl)methyl]cyclohexanecarboxamide, also known as N-(3,4-dimethoxybenzyl)cyclohexanecarboxamide, is a chemical compound of the phenethylamine class . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . Therefore, it’s likely that this compound interacts with the same or similar targets as dopamine in the human body.
Analyse Biochimique
Biochemical Properties
N-[(3,4-dimethoxyphenyl)methyl]cyclohexanecarboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain kinases, such as CLK1 and DYRK1A, which are involved in the regulation of cellular processes . The compound’s interaction with these kinases suggests its potential as a therapeutic agent in diseases where these enzymes are implicated, such as Alzheimer’s disease. The nature of these interactions involves binding to the active sites of the enzymes, thereby inhibiting their activity and altering downstream signaling pathways.
Cellular Effects
N-[(3,4-dimethoxyphenyl)methyl]cyclohexanecarboxamide has been shown to influence various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to inhibit the activity of bacterial RNA polymerase, leading to reduced bacterial gene transcription and antimicrobial effects . Additionally, it exhibits cytotoxicity against certain cell lines, indicating its potential use in cancer therapy . The compound’s impact on cell signaling pathways includes the inhibition of NF-κB, a key regulator of immune response and inflammation.
Molecular Mechanism
The molecular mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]cyclohexanecarboxamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of target enzymes, such as CLK1 and DYRK1A, leading to their inhibition . This inhibition results in the disruption of downstream signaling pathways, which can affect various cellular processes. Additionally, the compound’s interaction with bacterial RNA polymerase inhibits gene transcription, thereby exerting its antimicrobial effects . Changes in gene expression induced by the compound further contribute to its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[(3,4-dimethoxyphenyl)methyl]cyclohexanecarboxamide have been observed to change over time. The compound’s stability and degradation play crucial roles in its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, allowing for sustained biological activity . Its degradation over time can lead to a decrease in efficacy. Long-term effects observed in in vitro and in vivo studies include sustained inhibition of target enzymes and prolonged antimicrobial activity.
Dosage Effects in Animal Models
The effects of N-[(3,4-dimethoxyphenyl)methyl]cyclohexanecarboxamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of gastric ulcers and reduction of gastric acid secretion . At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity and disruption of normal cellular functions. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
N-[(3,4-dimethoxyphenyl)methyl]cyclohexanecarboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes metabolic transformations, including N-demethylation and hydroxylation, which are essential for its biological activity . These metabolic pathways influence the compound’s efficacy and duration of action. Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied, revealing its impact on cellular metabolism.
Transport and Distribution
The transport and distribution of N-[(3,4-dimethoxyphenyl)methyl]cyclohexanecarboxamide within cells and tissues involve interactions with transporters and binding proteins. The compound is transported across cellular membranes and distributed to various tissues, where it exerts its biological effects . Its localization and accumulation within specific tissues are influenced by factors such as binding affinity to transporters and tissue-specific expression of binding proteins.
Subcellular Localization
The subcellular localization of N-[(3,4-dimethoxyphenyl)methyl]cyclohexanecarboxamide plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Targeting signals and post-translational modifications may influence its localization, ensuring that it reaches the appropriate subcellular sites to exert its effects. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Propriétés
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-19-14-9-8-12(10-15(14)20-2)11-17-16(18)13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBUIQVCXRUHCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2CCCCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


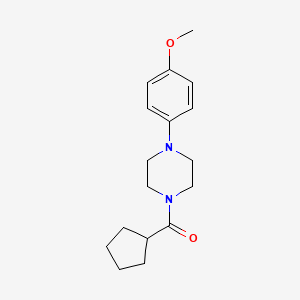

amine](/img/structure/B4431554.png)
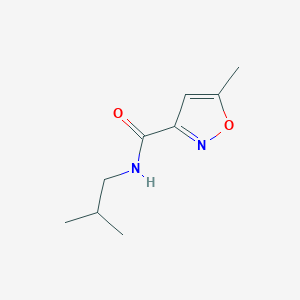
![5-methyl-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-furamide](/img/structure/B4431567.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-5-propyl-3-thiophenecarboxamide](/img/structure/B4431571.png)
